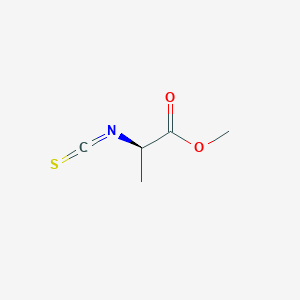

methyl (2R)-2-isothiocyanatopropanoate

Description

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds like methyl (2R)-2-isothiocyanatopropanoate. nih.govnih.govresearchgate.net The vast majority of biological molecules, including proteins, enzymes, and receptors, are themselves chiral. tru.ca This inherent chirality in biological targets creates a specific environment where the stereochemistry of a ligand is critical for effective binding and subsequent biological response. tru.ca

The interaction between a chiral molecule and a biological target is often compared to a hand fitting into a glove; a right hand will not fit properly into a left-handed glove. tru.ca Similarly, a protein may bind specifically to one enantiomer (e.g., the R-isomer) but not its mirror image (the S-isomer). tru.ca Research has shown that stereochemistry can have a crucial impact on drug action, affecting not only target binding but also metabolic pathways and distribution within an organism. nih.gov

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov Differences in activity between stereoisomers can be significant, with one isomer displaying high potency while its counterpart is inactive. nih.gov This disparity often arises from stereoselective uptake mechanisms, such as transport proteins that recognize only a specific configuration, or from the precise structural and stereochemical requirements for an efficient interaction with the target's binding site, which may lead to covalent bond formation and irreversible inhibition. nih.govnih.govresearchgate.net In the case of this compound, the "(2R)" designation signifies a specific spatial orientation at the chiral center, which is fundamental to its recognition and interaction with its biological partners.

Impact of Substituents on Isothiocyanate Reactivity and Binding Affinity

The isothiocyanate (-N=C=S) functional group is a key electrophilic center, susceptible to nucleophilic attack at the central carbon atom. arkat-usa.orgwikipedia.org The reactivity of this group and its binding affinity to biological targets, typically proteins, are significantly modulated by the nature of the substituents attached to it. arkat-usa.orgresearchgate.net

The introduction of a methyl group can have profound and sometimes unexpectedly large effects on the biological activity of a molecule, a phenomenon often referred to as the "magic methyl" effect. nih.gov The methyl group, though small and simple, can influence a compound's properties in several ways. These include modulating physicochemical characteristics like lipophilicity and aqueous solubility, participating in van der Waals or hydrophobic interactions within a binding pocket, and controlling the conformational flexibility of the scaffold. nih.gov

In the context of this compound, the methyl group at the C2 position is integral to its structure and potential interactions. This methyl group can contribute to the binding affinity through several mechanisms:

Hydrophobic Interactions: It can occupy a small, hydrophobic pocket in the target protein, displacing water molecules and leading to a favorable entropic gain. nih.gov

Conformational Control: The presence of the methyl group restricts the rotation around the adjacent single bonds, which can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target. This reduction in conformational entropy can lead to a significant increase in binding affinity. nih.gov

Metabolic Shielding: A methyl group can be strategically placed to block metabolic reactions at a particular site on the molecule, thereby increasing its biological half-life. nih.gov

The "magic methyl" effect highlights how a seemingly minor structural modification can lead to a substantial improvement in potency or pharmacokinetic properties, making it a key consideration in structure-activity relationship studies. nih.gov

The oxygen atoms of the ester can act as hydrogen bond acceptors, forming stabilizing interactions with hydrogen bond donor groups (such as -NH or -OH) on amino acid residues within a protein's binding site. Furthermore, the size and shape of the ester group contribute to the molecule's steric profile. In some cases, larger ester groups can introduce steric hindrance, potentially affecting the synthesis or the binding of the molecule. mdpi.com The ester moiety also influences the molecule's polarity, solubility, and ability to cross biological membranes, all of which are critical factors for its bioavailability and access to its molecular target. The interplay between the ester's electronic properties, its capacity for hydrogen bonding, and its steric bulk is integral to the molecular recognition process that governs the compound's activity.

Correlation of Structural Features with Molecular Modulatory Potential

The structure-activity relationships (SAR) can be summarized by considering the contribution of each key feature:

| Structural Feature | Contribution to Modulatory Potential | Potential Mechanism of Action |

| Isothiocyanate (-NCS) Group | Primary electrophilic center for covalent modification of targets. | Reacts with nucleophilic residues (e.g., cysteine, lysine) on proteins, leading to modulation of their function. researchgate.net |

| (2R)-Stereocenter | Dictates stereospecific interactions with chiral biological targets. | Ensures precise geometric fit into the active site of enzymes or receptors, enhancing binding affinity and selectivity. nih.govtru.ca |

| α-Methyl Group | Enhances binding affinity and controls conformation. | Participates in hydrophobic interactions ("Magic Methyl Effect") and restricts bond rotation to favor a bioactive conformation. nih.gov |

| Methyl Ester Moiety | Participates in molecular recognition and influences physicochemical properties. | Acts as a hydrogen bond acceptor and contributes to the molecule's polarity, solubility, and membrane permeability. mdpi.com |

This integrated view demonstrates that the molecule's potency and selectivity are not determined by a single feature but by the synergistic contribution of its stereochemistry, the reactivity of its functional group, and the specific nature of its substituents. These observations provide a structural basis for understanding its mechanism and for the design of more effective modulatory agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This powerful tool is widely employed in drug discovery to predict the activity of new chemical entities and to gain insights into their potential mechanisms of action. nih.govmdpi.com QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for each molecule and then using statistical or machine learning algorithms to find the best equation relating these descriptors to the observed activity. mdpi.comnih.gov

The process involves several key steps:

Data Collection: A dataset of molecules with known biological activities (e.g., inhibitory concentrations) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

Model Development: Using techniques like machine learning (e.g., Extra Trees, Gradient Boosting), a predictive model is created that links the descriptors to the activity. nih.govmdpi.comscilit.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.com

For a molecule like this compound, a QSAR model could be developed to predict its modulatory potential. The mechanistic basis of the model can be interpreted by analyzing which descriptors are most important for predicting activity. nih.gov

| Descriptor Class | Type of Information Encoded | Relevance to this compound |

| Constitutional | Basic molecular properties like molecular weight, atom counts. | Provides a general representation of the molecule's size. |

| Topological | Describes atomic connectivity and molecular branching. | Encodes information about the shape and size of the molecule. nih.gov |

| Geometrical | 3D properties such as molecular surface area and volume. | Crucial for describing the steric fit into a binding site. |

| Physicochemical | Properties like logP (lipophilicity) and polar surface area. | Correlates with membrane permeability and solubility. nih.govresearchgate.net |

| Electronic | Describes the electron distribution, such as partial charges and dipole moment. | Relates to the reactivity of the isothiocyanate group and potential for electrostatic interactions. nih.gov |

By integrating these computational approaches, QSAR provides a framework for understanding how specific structural features translate into biological function, thereby guiding the rational design of novel compounds with improved activity. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2S |

|---|---|

Molecular Weight |

145.18 g/mol |

IUPAC Name |

methyl (2R)-2-isothiocyanatopropanoate |

InChI |

InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m1/s1 |

InChI Key |

LFRBLTIOKKCLSD-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)N=C=S |

Canonical SMILES |

CC(C(=O)OC)N=C=S |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methyl (2R)-2-isothiocyanatopropanoate, providing information on the connectivity and spatial arrangement of atoms.

High-resolution ¹H NMR spectroscopy for this compound allows for the identification of all non-equivalent protons in the molecule. The spectrum is predicted to show three distinct signals. The methoxy (B1213986) protons (-OCH₃) of the ester group are expected to appear as a singlet. The proton at the chiral center (C2) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. The protons of the methyl group at C2 (-CH-CH₃) would, in turn, appear as a doublet, coupling with the single proton at the chiral center.

The chemical shifts are influenced by the electronegativity of the neighboring atoms. The methoxy protons are deshielded by the adjacent oxygen atom, while the methine proton at C2 is deshielded by both the ester and the isothiocyanate groups. Typical vicinal coupling constants (³J) between protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.orgresearchgate.net

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | - |

| H-2 | ~4.2 | Quartet | ~7.0 |

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are predicted. The carbonyl carbon of the ester is expected at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon of the isothiocyanate group (-N=C=S) also has a characteristic chemical shift. The methoxy carbon and the two carbons of the propanoate backbone will appear at higher fields. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) analysis helps in distinguishing between CH, CH₂, and CH₃ groups. libretexts.orgpressbooks.publibretexts.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and a negative signal for CH₂ carbons (none in this molecule). A DEPT-90 experiment would only show signals for CH carbons. Quaternary carbons (like the carbonyl and isothiocyanate carbons) are absent in DEPT spectra. libretexts.orgpressbooks.publibretexts.org

Predicted ¹³C NMR and DEPT Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C=O | ~170 | No Signal | No Signal |

| N=C=S | ~130 | No Signal | No Signal |

| C-2 | ~55 | Positive | Positive |

| -OCH₃ | ~52 | N/A (CH₃) | Positive |

This table is interactive. Click on the headers to sort.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methine proton at C2 and the protons of the methyl group attached to it, confirming their three-bond (vicinal) coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected cross-peaks would be observed between:

The methine proton (H-2) and the C2 carbon.

The methoxy protons and the methoxy carbon.

The methyl protons (-CH(CH₃)) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methoxy protons to the carbonyl carbon.

The H-2 proton to the carbonyl carbon, the isothiocyanate carbon, and the methyl carbon.

The methyl protons (-CH(CH₃)) to the C2 carbon and the isothiocyanate carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining spatial relationships and confirming stereochemistry. ceitec.cznanalysis.comacdlabs.comyoutube.com It detects through-space interactions between protons that are close to each other, typically within 5 Å. nanalysis.com For this compound, a NOESY experiment could potentially show a correlation between the methine proton at the chiral center and the protons of the methyl ester, depending on the preferred conformation of the molecule in solution. This information can be vital for confirming the relative orientation of these groups. ceitec.czacdlabs.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the isothiocyanate and ester groups. The -N=C=S group typically shows a very strong and characteristic asymmetric stretching vibration in the range of 2140-2080 cm⁻¹. wiley.com The ester group will be identified by a strong C=O stretching band around 1750-1735 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.commasterorganicchemistry.com

Raman spectroscopy would also detect these functional groups. The -NCS symmetric stretch, which is often weak in the IR, can be strong in the Raman spectrum.

Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2140 - 2080 | 2140 - 2080 | Very Strong (IR), Strong (Raman) |

| C=O (Ester) | Stretch | 1750 - 1735 | 1750 - 1735 | Strong (IR), Medium (Raman) |

| C-H (sp³) | Stretch | 2950 - 2850 | 2950 - 2850 | Medium (IR), Strong (Raman) |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aliphatic isothiocyanates typically exhibit a characteristic absorption band in the ultraviolet region. This absorption is attributed to the n → π* electronic transition of the -NCS chromophore. For simple alkyl isothiocyanates, this results in a moderately intense absorption maximum (λmax) around 245-250 nm. mdpi.comnih.gov The ester carbonyl group also has a weak n → π* transition, but this is often obscured by the stronger isothiocyanate absorption.

Predicted UV-Vis Absorption Data

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govresearchgate.netmit.edued.ac.ukspringernature.com Although no crystal structure for this compound is publicly available, the principles of the technique can be described.

To determine the absolute configuration of a chiral molecule, a single crystal of the enantiomerically pure compound is required. The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal. ed.ac.uk By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute arrangement of atoms in space can be determined. researchgate.net

The presence of a sulfur atom in this compound is advantageous for this analysis, as sulfur is a sufficiently heavy atom to produce a measurable anomalous scattering effect, especially with copper radiation (Cu Kα). mit.edu A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the (R) configuration at the C2 stereocenter and revealing the molecule's preferred conformation and packing arrangement in the crystal lattice.

Chiral Chromatography (HPLC-CD, GC-MS with chiral columns) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical aspect in the characterization of chiral molecules such as this compound. Chiral chromatography is the cornerstone technique for this purpose, offering high-resolution separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools in this regard, especially when employing chiral stationary phases (CSPs).

High-Performance Liquid Chromatography with Circular Dichroism Detection (HPLC-CD)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. The use of a Circular Dichroism (CD) detector in conjunction with HPLC provides a highly specific method for the analysis of chiral compounds. uma.esheraldopenaccess.us While traditional UV detectors can quantify the total amount of a substance, a CD detector can distinguish between enantiomers based on their differential absorption of left and right circularly polarized light. nih.gov This allows for the determination of enantiomeric purity even if the enantiomers are not fully separated chromatographically. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including isothiocyanates. mdpi.comnih.gov For instance, research on sulforaphane (B1684495) and its homologs has shown successful enantioseparation using an immobilized-type chiral stationary phase based on amylose tris-[(S)-α-methylbenzylcarbamate]. mdpi.comnih.gov The choice of mobile phase is crucial and can significantly impact retention times and enantioselectivity. mdpi.comnih.gov

Detailed Research Findings:

In a hypothetical study focused on methyl 2-isothiocyanatopropanoate, a chiral HPLC method could be developed using a CHIRALPAK® IH-3 column. The separation of the (R) and (S) enantiomers could be achieved using a mobile phase of ethanol (B145695) and water. The CD detector would be set to a wavelength where the enantiomers exhibit a significant Cotton effect, allowing for their distinct detection and quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers.

Table 1: Illustrative HPLC-CD Data for the Enantiomeric Separation of Methyl 2-isothiocyanatopropanoate

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area | Enantiomeric Excess (ee %) |

| (R) | 12.5 | 95000 | 95 | 90 |

| (S) | 14.2 | 5000 | 5 |

Note: This data is illustrative and based on typical results for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

Gas chromatography with chiral capillary columns is another powerful technique for the separation of enantiomers. gcms.cz For volatile and thermally stable compounds like many isothiocyanates, direct analysis is possible. In other cases, derivatization may be necessary to improve volatility and chromatographic performance. sigmaaldrich.comnih.gov The use of a mass spectrometer as a detector provides high sensitivity and structural information, confirming the identity of the separated enantiomers.

Chiral GC columns often contain cyclodextrin (B1172386) derivatives as the chiral selector. nih.govsigmaaldrich.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their retention times and enabling their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation.

Detailed Research Findings:

For the analysis of methyl 2-isothiocyanatopropanoate, a chiral GC-MS method could be employed using a capillary column coated with a derivatized cyclodextrin. The sample would be injected into the GC, and the enantiomers would be separated based on their differential interactions with the chiral stationary phase. The mass spectrometer would then detect and quantify the individual enantiomers as they elute from the column.

Table 2: Representative GC-MS Data for Enantiomeric Excess Determination of a Methyl 2-isothiocyanatopropanoate Sample

| Enantiomer | Retention Time (min) | Ion Abundance (Arbitrary Units) | % Composition | Enantiomeric Excess (ee %) |

| (R) | 10.8 | 1.2 x 10^7 | 97.5 | 95.0 |

| (S) | 11.2 | 3.0 x 10^5 | 2.5 |

Note: This data is hypothetical and serves to illustrate the expected outcome of such an analysis.

Chemical Reactivity and Derivatization Strategies for Academic Investigations

Reactions at the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis.

The carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. The general mechanism involves the attack of the nucleophile on the central carbon, followed by protonation of the nitrogen atom. For instance, reaction with primary or secondary amines yields substituted thiourea (B124793) derivatives, a reaction that is often rapid and proceeds in high yield. nih.govmdpi.com Similarly, reactions with thioacids can be employed to convert the isothiocyanate into an amide. nih.gov

Beyond simple additions, the isothiocyanate group can participate in cycloaddition reactions. These reactions are valuable for constructing heterocyclic ring systems. Formal [3+2] cycloaddition reactions, for example, can occur between isothiocyanate-like structures and various dipolarophiles, leading to the formation of five-membered aza-heterocycles. nih.gov Photochemical [2+2] cycloadditions involving thiocarbonyl groups and alkenes are also known, typically proceeding through a 1,4-biradical intermediate to form thietane (B1214591) rings. rsc.org

Table 1: Examples of Nucleophilic Addition Reactions at the Isothiocyanate Moiety

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | 2-Phenylethylamine | N,N'-Disubstituted Thiourea |

| Thioacid | Benzyloxy thioacetic acid | Amide |

| Organometallic | Carbanion of methylthiobutadiene | 2-Alkyl-3-(methylthio)-5,6-dihydro-2H-2-thiopyranimine |

The synthesis of thiourea and thiohydantoin derivatives is a critical strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. researchgate.net These studies involve synthesizing a library of related compounds to investigate how specific structural modifications affect biological activity.

Thioureas: The reaction of methyl (2R)-2-isothiocyanatopropanoate with a diverse panel of primary or secondary amines provides a straightforward route to a library of chiral thiourea derivatives. nih.govnih.gov This transformation is highly efficient and allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around the core molecule. nih.govresearchgate.net For example, reacting the parent isothiocyanate with various substituted anilines or aliphatic amines can probe the effects of hydrophobicity, electronics, and steric bulk on biological targets.

Thiohydantoins: Thiohydantoins are five-membered heterocyclic compounds that are readily synthesized from α-isothiocyanato esters. The reaction proceeds via a two-step mechanism. kg.ac.rs First, the isothiocyanate reacts with an α-amino acid (or its ester) in a nucleophilic addition to form a thiourea intermediate. researchgate.netnih.gov This is followed by an intramolecular cyclization, where a nitrogen atom attacks the ester carbonyl, leading to the elimination of methanol (B129727) and the formation of the thiohydantoin ring. kg.ac.rsjchemrev.com This methodology provides access to a class of compounds with significant biological importance, which can be screened for various therapeutic activities. jchemrev.com

Table 2: Reaction Scheme for Thiourea and Thiohydantoin Formation

| Reactant | Product Class | General Reaction |

| Primary/Secondary Amine (R¹R²NH) | Thiourea | CH₃CH(NCS)COOCH₃ + R¹R²NH → CH₃CH(NHC(=S)NR¹R²)COOCH₃ |

| α-Amino Acid Ester (H₂NCHR'COOR") | Thiohydantoin | CH₃CH(NCS)COOCH₃ + H₂NCHR'COOR" → [Intermediate Thiourea] → 2-Thiohydantoin Ring + CH₃OH + R"OH |

Reactions at the Ester Group

The methyl ester functionality provides a second handle for chemical modification, offering pathways to carboxylic acids, other esters, alcohols, and amides. These transformations are fundamental in organic synthesis and further expand the synthetic utility of the parent molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2R)-2-isothiocyanatopropanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. Care must be taken as the isothiocyanate group can be sensitive to harsh reaction conditions.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting this compound with butanol under acidic conditions would yield butyl (2R)-2-isothiocyanatopropanoate. This reaction is often driven to completion by using the new alcohol as the solvent. mdpi.com Such modifications can be used to alter the lipophilicity and pharmacokinetic properties of the molecule.

Reduction: The ester group can be reduced to a primary alcohol, (2R)-1-hydroxy-2-isothiocyanatopropane, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran. This reaction converts the -COOCH₃ group into a -CH₂OH group, providing access to a different class of chiral building blocks.

Amidation: Direct conversion of the ester to an amide is another important transformation. This reaction typically involves heating the ester with a primary or secondary amine. scispace.com The process can be slow, but it is often facilitated by catalysts. Lewis acids such as iron(III) chloride or transition metal complexes based on nickel or zirconium have been shown to effectively catalyze the direct amidation of esters, allowing the reaction to proceed under milder conditions and with a broader range of amines. mdpi.commdpi.com This method allows for the introduction of a second point of diversity, complementing the reactions at the isothiocyanate group.

Chiral Derivatization for Spectroscopic Analysis

Determining the enantiomeric purity of chiral compounds is crucial in many areas of chemical research. Chiral derivatization is a powerful technique used for this purpose, particularly with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The strategy involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net

Unlike enantiomers, which have identical physical properties and spectroscopic signatures in an achiral environment, diastereomers have different physical properties and can be distinguished by standard spectroscopic and chromatographic techniques. mdpi.com

For this compound, several derivatization strategies can be envisioned:

Reaction at the Isothiocyanate Group: The isothiocyanate can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form a pair of diastereomeric thioureas. These diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, and their integration will allow for the determination of the enantiomeric excess (ee) of the starting material.

Reaction at the Ester Group (after hydrolysis): The ester can first be hydrolyzed to the carboxylic acid. This acid can then be coupled with a chiral alcohol (e.g., (S)-2-butanol) or a chiral amine (e.g., a Mosher's acid derivative) using standard peptide coupling reagents. The resulting diastereomeric esters or amides can then be analyzed by NMR or HPLC on a standard achiral column. mdpi.com

Table 3: Chiral Derivatization Strategies and Analytical Methods

| Functional Group Targeted | Chiral Derivatizing Agent (Example) | Product Formed | Analytical Method |

| Isothiocyanate | (R)-1-Phenylethylamine | Diastereomeric Thioureas | NMR Spectroscopy, HPLC |

| Carboxylic Acid (post-hydrolysis) | (S)-2-Butanol | Diastereomeric Esters | NMR Spectroscopy, HPLC |

| Carboxylic Acid (post-hydrolysis) | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Diastereomeric Esters | ¹H and ¹⁹F NMR Spectroscopy |

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of this compound is a key strategy in academic research to elucidate structure-activity relationships (SAR). These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. The primary goals are to identify the key structural features required for activity, optimize potency, and understand the mechanism of action at a molecular level. For isothiocyanates derived from amino acids, synthetic modifications typically focus on the amino acid side chain, the ester group, and the stereochemistry of the chiral center.

Research Findings

Recent investigations into the SAR of amino acid-derived isothiocyanates have provided valuable insights into how structural modifications influence their biological effects, such as antiproliferative activity and tubulin polymerization inhibition. A notable study involved the synthesis of a series of structurally diverse isothiocyanates (ITCs), including derivatives of amino acid esters, to better understand their interactions with biological targets like tubulin. mdpi.comnih.gov

The general synthetic route to these analogs involves the conversion of the corresponding amino acid esters to isothiocyanates. This is commonly achieved by reacting the primary amine of the amino acid ester with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurating agent to yield the isothiocyanate. mdpi.com Another method utilizes thiophosgene (B130339) for the conversion of the amine to the isothiocyanate functionality. mdpi.com

SAR studies have revealed that the nature of the amino acid side chain plays a crucial role in determining the biological activity. For instance, in a study evaluating the antiproliferative activity of various amino acid ester-derived isothiocyanates, it was observed that derivatives of alanine (B10760859) and phenylalanine displayed different levels of potency against various cancer cell lines. mdpi.com Specifically, the isothiocyanate derived from the ethyl ester of alanine showed negligible antiproliferative activity, whereas the phenylalanine-derived counterpart exhibited moderate activity. mdpi.com This suggests that the presence of a larger, more hydrophobic side chain, such as the benzyl (B1604629) group in the phenylalanine derivative, can enhance biological activity.

The data from these academic investigations underscore the importance of systematic structural modification in developing a comprehensive understanding of the SAR for this class of compounds. The findings guide the design of future analogs with potentially enhanced and more selective biological activities for academic exploration.

Data from Structure-Activity Relationship Studies

The following tables summarize the findings from academic research on the synthesis and biological evaluation of analogs of amino acid-derived isothiocyanates.

Stereochemical Investigations and Chiral Purity Analysis in Research Contexts

Factors Influencing Enantioselectivity in Synthetic Pathways

The enantioselective synthesis of methyl (2R)-2-isothiocyanatopropanoate is critical for obtaining the desired stereoisomer for specific applications. A key approach involves the use of chiral starting materials, such as amino acids, to introduce the stereocenter.

A notable synthetic route utilizes D-alanine methyl ester hydrochloride as a precursor. In this method, the primary amine of the alanine (B10760859) ester is converted to an isothiocyanate group. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, followed by desulfurization. One effective desulfurization reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). This method has been shown to produce (R)-methyl 2-isothiocyanatopropanoate with a high degree of stereochemical fidelity, exhibiting low racemization with an enantiomeric ratio (er) greater than 99:1. mdpi.com

The choice of reagents and reaction conditions plays a crucial role in maintaining the stereochemical integrity of the chiral center. For instance, the use of a non-racemizing desulfurization agent like DMT/NMM/TsO⁻ is essential. mdpi.com The reaction temperature and the nature of the base used can also influence the potential for side reactions that could lead to racemization.

| Starting Material | Reagents | Product | Yield | Enantiomeric Ratio (er) |

| D-Alanine methyl ester hydrochloride | 1. CS₂ 2. DMT/NMM/TsO⁻ | (R)-methyl 2-isothiocyanatopropanoate | 51% | >99:1 |

| L-Alanine methyl ester hydrochloride | 1. CS₂ 2. DMT/NMM/TsO⁻ | (S)-methyl 2-isothiocyanatopropanoate | 50% | >99:1 |

Methods for Chiral Resolution and Enantiomeric Enrichment

While enantioselective synthesis aims to produce a single enantiomer, chiral resolution and enrichment techniques are employed to separate enantiomers from a racemic mixture or to enhance the purity of an enantiomerically enriched sample.

For compounds like methyl 2-isothiocyanatopropanoate, which are synthesized from chiral precursors, the primary goal is to ensure the starting material has high enantiomeric purity and that the synthetic process does not induce racemization. mdpi.com However, if a racemic or partially racemized mixture were to be produced, several methods could be applied for resolution.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Various types of CSPs are available, and the selection depends on the specific properties of the molecule to be separated.

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in a chiral molecule like this compound is fundamental to its interaction with other chiral entities, particularly in biological systems. The specific spatial orientation of the isothiocyanate and methyl ester groups relative to the chiral center dictates how the molecule fits into the binding sites of proteins, enzymes, and receptors.

The electrophilic isothiocyanate group is known to react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. The stereochemistry of the carbon atom to which the isothiocyanate is attached can significantly influence the proximity and orientation of this reactive group to its target nucleophile. This, in turn, can affect the rate and selectivity of the reaction, leading to differences in biological activity between enantiomers.

While specific studies on the molecular recognition of this compound are not extensively documented in the provided search results, the principles of stereospecificity are well-established. For many chiral compounds, one enantiomer exhibits a significantly higher biological activity or a different pharmacological profile compared to its mirror image. This is a direct consequence of the precise three-dimensional complementarity required for effective molecular interactions in a chiral biological environment.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is a critical factor, as the loss of chiral purity through racemization or epimerization would negate the efforts of enantioselective synthesis or chiral resolution. Epimerization refers to the change in the configuration of a single stereocenter in a molecule with multiple stereocenters, while racemization is the conversion of an enantiomerically pure substance into a mixture of equal amounts of both enantiomers.

For methyl 2-isothiocyanatopropanoate, the chiral center is the carbon atom at the 2-position. The stability of this center is crucial. The synthesis of this compound from D-alanine methyl ester using DMT/NMM/TsO⁻ as a desulfurizing agent has been shown to proceed with low racemization, indicating that the stereocenter is stable under these reaction conditions. mdpi.com

However, the potential for epimerization or racemization can be influenced by various factors, including:

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for bond rotation or breaking, potentially leading to racemization.

pH: Both acidic and basic conditions can catalyze enolization at the α-carbon, which can lead to racemization of the adjacent chiral center.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates that may be involved in racemization pathways.

While specific epimerization studies on this compound are not detailed in the provided search results, the general reactivity of α-isothiocyanato esters suggests that conditions promoting enolate formation should be carefully controlled to maintain stereochemical integrity. thieme-connect.de

Computational and Theoretical Studies of Methyl 2r 2 Isothiocyanatopropanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors of methyl (2R)-2-isothiocyanatopropanoate were found.

Conformational Analysis and Energy Minimization Studies

There is no available research detailing the conformational landscape of this compound. Studies on its stable conformers, potential energy surfaces, and the results of energy minimization calculations are absent from the scientific literature.

Molecular Dynamics Simulations to Explore Dynamic Behavior

No molecular dynamics (MD) simulation studies focused on this compound have been published. Consequently, there is no information on its behavior in different solvent environments, its flexibility, or its interaction dynamics over time.

Docking Studies and Molecular Modeling of Interactions with Receptor Sites

Information regarding molecular docking or modeling studies to investigate the binding of this compound to any specific protein or receptor site is not available.

Molecular Mechanisms of Interaction and Biochemical Pathway Modulation

Investigation of Binding to Specific Protein Targets (e.g., Spliceosome Components, Transporters)

The interaction of isothiocyanates with specific protein targets is a key area of research to understand their cellular effects. While direct binding to spliceosome components is not extensively documented, evidence suggests modulation of splicing activity. In contrast, interactions with transporter proteins are better characterized.

Spliceosome Components: Research indicates that certain isothiocyanates, such as sulforaphane (B1684495), can modulate the alternative splicing of genes, including those involved in DNA repair. mdpi.comscilit.com This suggests an interaction with the splicing machinery, although it may be indirect. Sulforaphane treatment in preclinical models has been shown to alter the splicing patterns of genes like BAZ1A in colon cancer cells and DNA repair genes in neurons. mdpi.comaacrjournals.org This modulation may occur through the regulation of RNA-binding proteins that influence splice site selection. mdpi.com

Transporters: Isothiocyanates have been shown to interact with ATP-binding cassette (ABC) transporters, which are crucial for cellular detoxification and drug resistance. nih.gov Several dietary isothiocyanates, including benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), can inhibit the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). nih.govnih.govresearchgate.net This inhibition leads to an increased intracellular accumulation of drugs that are normally effluxed by these transporters. nih.govnih.gov Furthermore, PEITC has been identified as a substrate for the breast cancer resistance protein (BCRP, ABCG2) and can inhibit its ATPase activity, suggesting a direct interaction with the transporter. nih.govacs.org The mechanism of MRP1 inhibition by some isothiocyanates is linked to the depletion of intracellular glutathione (B108866) (GSH), which is a necessary cofactor for the transport of certain substrates by MRP1. nih.gov

Detailed structural information identifying the specific amino acid residues within the binding pockets of spliceosome components or ABC transporters that interact with isothiocyanates is limited in the current scientific literature. While functional studies confirm the interaction of isothiocyanates with these proteins, the precise molecular binding sites have not been fully elucidated. For ABC transporters, the inhibition of ATPase activity by compounds like PEITC suggests an interaction with the nucleotide-binding domains, but the specific residues involved in this interaction have not been identified. nih.gov

Modulation of Cellular Signaling Pathways (e.g., DNA replication, transcription mechanisms)

Isothiocyanates are known to modulate a variety of cellular signaling pathways, which underlies many of their biological activities.

A primary mechanism of action for many isothiocyanates is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govaacrjournals.orgyoutube.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release of Nrf2. mdpi.com The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govaacrjournals.org

In addition to activating Nrf2, isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govmdpi.com They can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Studies have also demonstrated that certain isothiocyanates can interfere with DNA replication. Allyl isothiocyanate (AITC), for instance, has been shown to induce replication stress, leading to DNA damage and cell cycle arrest in cancer cells. nih.govnih.gov This effect is thought to be a result of the formation of DNA adducts or the generation of reactive oxygen species that can damage DNA. foodforbreastcancer.com

Isothiocyanates also modulate transcription through epigenetic mechanisms, notably by acting as histone deacetylase (HDAC) inhibitors. nih.govoup.com By inhibiting HDACs, isothiocyanates can lead to an increase in histone acetylation, a state associated with a more open chromatin structure and increased gene transcription. nih.gov This can result in the re-expression of silenced tumor suppressor genes.

Enzymatic Transformations and Biotransformation Pathways in Research Models

The metabolism of isothiocyanates has been studied in various research models, revealing key enzymatic transformations and biotransformation pathways.

The primary enzymatic transformation of isothiocyanates is their conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). portlandpress.comjohnshopkins.edunih.gov This is the first step in the mercapturic acid pathway, which is the major route of isothiocyanate metabolism. The reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon atom of the isothiocyanate group. nih.gov Kinetic studies have been performed on various GST isozymes with different isothiocyanates. For instance, GSTP1-1 and GSTM1-1 have been shown to be efficient catalysts for the conjugation of several dietary isothiocyanates. johnshopkins.edu

| Isothiocyanate | GST Isozyme | Kinetic Parameter | Value |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Non-enzymatic | k2 (M-1s-1) | 17.9 |

| Phenethyl isothiocyanate (PEITC) | Non-enzymatic | k2 (M-1s-1) | 6.0 |

| Benzyl isothiocyanate (BITC) | GST P1-1 | Specific Activity (µmol/min/mg) | 23.1 |

| Benzyl isothiocyanate (BITC) | GST A1-1 | Specific Activity (µmol/min/mg) | 0.03 (for dissociation) |

Isothiocyanates are also known to interact with cytochrome P450 (CYP) enzymes. oup.comnih.govnih.gov They can act as inhibitors of various CYP isoforms, which are involved in the phase I metabolism of many xenobiotics, including carcinogens. oup.comnih.gov The inhibitory potency of isothiocyanates towards CYP enzymes varies depending on their chemical structure. nih.gov For example, phenethyl isothiocyanate has been shown to inhibit CYP1A1, CYP1A2, and CYP2B1. nih.gov

There is no information available in the reviewed literature regarding the IDO-catalyzed hydroxylation of isoleucine derivatives by isothiocyanates.

In in vitro systems, such as cell cultures, the metabolic fate of isothiocyanates largely follows the mercapturic acid pathway. Following their uptake into cells, isothiocyanates are rapidly conjugated to GSH. mdpi.com These GSH conjugates can then be further metabolized by sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues to form cysteine conjugates, which are subsequently N-acetylated to form N-acetylcysteine (NAC) conjugates (mercapturic acids). These water-soluble conjugates are then typically exported from the cell. mdpi.commdpi.com In addition to conjugation, some isothiocyanates can undergo oxidative metabolism mediated by cytochrome P450 enzymes in in vitro liver models. nih.gov

Mechanistic Basis for Anti-proliferative Effects (excluding clinical outcomes)

Methyl (2R)-2-isothiocyanatopropanoate is a member of the isothiocyanate (ITC) class of organosulfur compounds. While research specifically detailing the anti-proliferative mechanisms of this compound is limited, the broader class of ITCs has been extensively studied. These compounds, commonly derived from cruciferous vegetables, are recognized for their potent anti-cancer activities, which stem from their ability to modulate multiple cellular pathways involved in tumor cell survival and proliferation. nih.govcambridge.org The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and modulation of critical intracellular signaling pathways. frontiersin.orgnih.gov The electrophilic central carbon of the –N=C=S group characteristic of ITCs allows them to react with cellular targets, initiating these anti-proliferative effects. cambridge.org

Induction of Apoptosis

A primary mechanism by which ITCs exert their anti-proliferative effects is through the induction of apoptosis, or programmed cell death. nih.gov Defects in apoptotic pathways are a hallmark of cancer, enabling damaged cells to survive and proliferate. 5aldia.org ITCs can trigger apoptosis in cancer cells through multiple interconnected signaling cascades. nih.gov

Mitochondrial (Intrinsic) Pathway: The most common pathway activated by ITCs is the mitochondrial-mediated intrinsic pathway. cambridge.org This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. nih.govaacrjournals.org Key events include:

Modulation of Bcl-2 Family Proteins: ITCs alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 5aldia.orgnih.gov An increased Bax/Bcl-2 ratio is a common finding, which facilitates the permeabilization of the mitochondrial outer membrane. nih.gov Studies on phenethyl isothiocyanate (PEITC) have shown it can induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2. canterbury.ac.nz

Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine proteases known as caspases. ITCs lead to the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.govcambridge.orgnih.gov Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

Other Apoptotic Mechanisms: Some ITCs can also activate caspase-8, a key initiator of the extrinsic (death receptor-mediated) pathway, though the precise mechanism is less defined. nih.govcambridge.org Additionally, ITCs like allyl isothiocyanate (AITC) can induce apoptosis through endoplasmic reticulum (ER) stress, which involves the release of intracellular calcium and activation of calpain. nih.gov The generation of reactive oxygen species (ROS) is often an early event that links ITC exposure to the initiation of these apoptotic pathways. nih.govacs.org

Cell Cycle Arrest

ITCs effectively inhibit cancer cell proliferation by causing a halt in the cell division cycle, most commonly at the G2/M phase. nih.govcambridge.orgfrontiersin.org This arrest prevents cancer cells from entering mitosis, thereby blocking their replication. frontiersin.org This effect is achieved through the modulation of key cell cycle regulatory proteins. nih.gov

Research on various ITCs, including benzyl isothiocyanate (BITC) and sulforaphane (SFN), has demonstrated a significant reduction in the levels of proteins essential for the G2/M transition, such as:

Cyclin-dependent kinase 1 (Cdk1) nih.govnih.gov

Cell division cycle 25 (Cdc25) phosphatases cambridge.orgnih.gov

The downregulation of these critical regulators prevents the activation of the Cdk1/Cyclin B1 complex, which is the master engine that drives the cell into mitosis. nih.gov In some cell lines, ITCs have also been shown to cause cell cycle arrest at the G0/G1 phase, associated with an upregulation of the cyclin-dependent kinase inhibitor p27. nih.gov

| Isothiocyanate | Cancer Cell Line | Observed Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Allyl Isothiocyanate (AITC) | HL-60 (Leukemia) | G2/M Arrest | Accumulation of cells in G2/M phase | iiarjournals.org |

| Benzyl Isothiocyanate (BITC) | BxPC-3 (Pancreatic) | G2/M Arrest | ↓ Cdk1, ↓ Cyclin B1, ↓ Cdc25B | nih.gov |

| Sulforaphane (SFN) | HT29 (Colon) | G2/M Arrest | - | oup.com |

| Phenethyl Isothiocyanate (PEITC) | Prostate Cancer Cells | G2/M Arrest | ↓ Cyclin B1, ↓ Cdc25B, ↓ Cdc25C | nih.gov |

| Sulforaphane (SFN) | Bladder Cancer Cells | G0/G1 Arrest | ↑ p27 | nih.gov |

Modulation of Cellular Signaling Pathways

The anti-proliferative activities of ITCs are regulated by their complex interactions with key intracellular signaling pathways that control cell survival, growth, and stress responses. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a dual role in regulating cell fate. mdpi.com ITCs can activate these pathways to promote apoptosis and cell cycle arrest. nih.govaacrjournals.org For example, PEITC has been shown to strongly elevate the phosphorylation (activation) of ERK and JNK in prostate cancer cells. aacrjournals.org The activation of JNK by BITC has been identified as a key event linking cell cycle arrest to apoptosis through the phosphorylation of Bcl-2. nih.gov

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently overactivated in cancer, promoting cell growth and inhibiting apoptosis. nih.govmdpi.commdpi.com Many ITCs exert their anti-cancer effects by inhibiting this pathway. nih.gov Studies have demonstrated that ITCs such as BITC, PEITC, and SFN can suppress the phosphorylation, and therefore the activity, of Akt. nih.govresearchgate.net The inhibition of the PI3K/Akt pathway sensitizes cancer cells to apoptosis. nih.govspandidos-publications.com This effect can be synergistic, as combining an ITC like phenylhexyl isothiocyanate (PHI) with a PI3K inhibitor leads to enhanced dephosphorylation of Akt and increased apoptosis in leukemia cells. nih.gov

Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that serves as the master regulator of the cellular antioxidant response. nih.gov Under normal conditions, it is held in the cytoplasm by Keap1. acs.org ITCs, particularly sulforaphane, are among the most potent known natural inducers of the Nrf2 pathway. frontiersin.orgnih.gov They react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. acs.orgaacrjournals.org In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes. nih.gov While transient activation of Nrf2 is considered a key mechanism for cancer prevention, its role in established cancer is complex, as sustained Nrf2 activation can also promote cancer cell survival and resistance to therapy. nih.govaacrjournals.org However, the modulation of Nrf2 by ITCs is closely linked to their anti-proliferative effects, as seen where the AITC-mediated induction of the cell cycle inhibitor p21 was found to be dependent on Nrf2 activation. researchgate.net

| Isothiocyanate | Cell Line/Model | Pathway Modulated | Key Molecular Effect | Reference |

|---|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | MAPK | ↑ Phosphorylation of ERK1/2 and JNK1/2 | aacrjournals.org |

| Benzyl Isothiocyanate (BITC) | Caco-2 (Colon) | MAPK & PI3K/Akt | ↑ Activation of ERK1/2 and Akt | aacrjournals.org |

| Sulforaphane (SFN) | U2OS (Osteosarcoma) | PI3K/Akt & MAPK | ↓ Phosphorylation of Akt and ERK | nih.gov |

| Phenylhexyl Isothiocyanate (PHI) | HL-60 (Leukemia) | PI3K/Akt | ↓ Phosphorylation of Akt, mTOR, p70S6K | nih.gov |

| Sulforaphane (SFN) | Caco-2 (Colon) | Nrf2 | ↑ Nuclear accumulation of Nrf2 | acs.org |

Analytical Methodologies for Research Applications of Methyl 2r 2 Isothiocyanatopropanoate

Development of High-Throughput Screening Assays for Target Binding

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for their interaction with a specific biological target. ufl.edu For methyl (2R)-2-isothiocyanatopropanoate, HTS assays are developed to identify and characterize its binding partners, providing insights into its mechanism of action. These assays are typically performed in microtiter plates in 384- or 1536-well formats, leveraging automation to screen thousands of compounds efficiently. ufl.edu

The development process involves translating a benchtop biochemical or cell-based assay into a format suitable for robotic screening. ufl.edu A variety of detection methods can be employed, including fluorescence, absorbance, and luminescence-based readouts, which are chosen based on the nature of the target and the binding event. ku.edu For instance, a common approach is the protein-DNA or protein-RNA interaction enzyme-linked immunosorbent assay (PDI-ELISA or PRI-ELISA), which can be adapted to identify inhibitors or activators of a target protein's interaction with nucleic acids. nih.gov

A key challenge in HTS is the potential for false positives. ku.edu To address this, label-free methods, such as those using liquid chromatography-mass spectrometry (LC-MS), have been developed. These methods directly detect the binding of the compound to the target protein, reducing the likelihood of artifacts that can arise from labeled molecules. ku.edu The versatility of HTS allows for the screening of vast chemical libraries, including diversity and target-based sub-libraries, to identify novel ligands for receptors, enzymes, and other pharmacological targets. ufl.edu

Interactive Table: HTS Assay Parameters for Target Binding

| Parameter | Description | Typical Values/Formats |

| Platform | The physical format used for the assay. | 384-well or 1536-well microtiter plates |

| Detection Method | The technique used to measure the binding event. | Fluorescence, Absorbance, Luminescence, LC-MS |

| Assay Type | The biological context of the screening. | Biochemical, Cell-based, Phenotypic |

| Library Size | The number of compounds screened. | Thousands to millions |

Chromatographic Methods for Purity and Isomeric Analysis in Research Samples

Chromatographic techniques are indispensable for ensuring the chemical purity and isomeric integrity of this compound samples used in research. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, providing quantitative information about the sample's composition. researchgate.net The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection of the compound of interest and any potential impurities.

For isomeric analysis, specialized chiral chromatography methods are employed. These techniques can separate the (2R)-enantiomer from its (2S)-counterpart, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for purity analysis, particularly for volatile compounds. It provides high-resolution separation and definitive identification of components based on their mass spectra. Off-line GC and high-field NMR methods can be used to validate the results obtained from on-line monitoring techniques. magritek.com

Interactive Table: Chromatographic Methods for Analysis

| Method | Application | Key Components |

| HPLC | Purity assessment, Quantification | Stationary phase, Mobile phase, UV or MS detector |

| Chiral HPLC | Isomeric (enantiomeric) separation | Chiral Stationary Phase (CSP) |

| GC-MS | Purity analysis, Impurity identification | Capillary column, Mass spectrometer |

Spectroscopic Techniques for Real-Time Reaction Monitoring in Research

Understanding the kinetics and mechanism of reactions involving this compound is facilitated by the use of in-situ spectroscopic techniques for real-time monitoring. These methods provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.net

FlowNMR spectroscopy has emerged as a powerful, non-invasive tool for real-time reaction monitoring. rsc.org It allows for the direct observation of the reaction mixture under relevant conditions, avoiding the limitations of other techniques. Benchtop NMR spectrometers can be integrated directly into a laboratory fume hood and coupled with flow reactors, enabling continuous analysis of the reaction stream. magritek.com This setup can be used to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions. magritek.commagritek.com

Infrared (IR) and Raman spectroscopy are complementary techniques that are also widely used for in-situ reaction monitoring. researchgate.net ReactIR, an attenuated total reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy method, is particularly useful for tracking changes in functional groups as a reaction progresses. researchgate.net By inserting a probe directly into the reaction vessel, real-time data on the consumption of reactants and the formation of products can be obtained. The combination of ReactIR and flow NMR (ReactNMR) provides a comprehensive understanding of complex reaction mixtures. researchgate.net

Interactive Table: Spectroscopic Techniques for Real-Time Monitoring

| Technique | Principle | Information Obtained |

| FlowNMR | Nuclear Magnetic Resonance in a flow system | Reaction kinetics, Intermediate identification, Structural information |

| ReactIR (FTIR) | Infrared absorption of functional groups | Concentration changes of reactants and products |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Complementary vibrational information to IR |

Future Directions in Research on Methyl 2r 2 Isothiocyanatopropanoate

Advanced Synthetic Strategies for Complex Derivatives

Future synthetic research on methyl (2R)-2-isothiocyanatopropanoate is anticipated to focus on the development of more complex and functionally diverse derivatives. Building upon established methods for the synthesis of chiral isothiocyanates, which often involve the reaction of primary amines with reagents like carbon disulfide, advanced strategies will likely aim to introduce a variety of functional groups and structural motifs. mdpi.com The goal is to create a library of derivatives with tailored properties for specific applications.

One promising direction is the elaboration of the ester group. While the methyl ester provides a simple starting point, conversion to other esters or amides can modulate the compound's physicochemical properties, such as solubility and cell permeability. Furthermore, the isothiocyanate group itself can serve as a linchpin for the construction of more complex heterocyclic systems. acs.org The development of one-pot or tandem reactions that allow for the efficient construction of these derivatives from simple precursors will be a key area of focus.

| Synthetic Approach | Potential Modification | Desired Outcome |

| Ester Modification | Conversion to substituted amides or long-chain esters | Altered lipophilicity and cellular uptake |

| Isothiocyanate Cyclization | Reaction with bifunctional nucleophiles | Generation of novel heterocyclic scaffolds |

| Multi-component Reactions | Combination with diverse inputs in a single step | Rapid library synthesis of complex derivatives |

Deeper Mechanistic Insights into Molecular Targets

A crucial area of future investigation will be to gain a deeper understanding of the specific molecular targets of this compound within a cellular context. Isothiocyanates are known to be electrophilic and can react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. nih.govnih.govresearchgate.netmdpi.comacs.org This covalent modification can alter the function of the target protein. nih.gov

Future research will likely employ advanced proteomic techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, to identify the specific proteins that are covalently modified by this compound in an unbiased, proteome-wide manner. rsc.orgnih.govresearchgate.netnih.govbiorxiv.orgberkeley.eduyoutube.combiorxiv.orgnih.gov These studies will not only reveal the primary targets but also provide insights into the selectivity of the compound for certain classes of proteins or specific residues. Understanding the kinetics and reversibility of these covalent interactions will also be a key aspect of this research.

| Proteomic Strategy | Objective | Potential Findings |

| Activity-Based Protein Profiling (ABPP) | Identify enzyme families targeted by the compound. | Covalent binding to active site residues of specific enzymes. |

| Chemoproteomic Mass Spectrometry | Map modification sites across the proteome. | Identification of specific cysteine or lysine residues that are modified. |

| Kinetic and Mechanistic Studies | Determine the reactivity and stability of the covalent adducts. | Insights into the permanence and functional consequences of protein modification. |

Application in Chemical Probe Development

The reactive nature of the isothiocyanate group makes this compound an attractive scaffold for the development of chemical probes. nih.gov These probes are valuable tools for studying the function and localization of proteins and other biomolecules in living systems. Future efforts in this area will likely focus on the design and synthesis of probes with enhanced specificity and functionality.

One avenue of exploration is the development of affinity-based probes, where a recognition element for a specific protein target is appended to the this compound core. This would allow for the targeted labeling and study of that particular protein. Another exciting direction is the creation of "smart" probes that are activated by a specific biological trigger, such as an enzyme or a change in the cellular environment. Furthermore, the incorporation of reporter tags, such as fluorophores or biotin, will enable the visualization and isolation of the probe's targets.

| Probe Type | Design Principle | Application |

| Affinity-Based Probe | Incorporation of a ligand for a specific protein of interest. | Targeted labeling and functional studies of a single protein. |

| Activity-Based Probe | Utilization of the isothiocyanate as a reactive warhead for a class of enzymes. | Profiling the activity of specific enzyme families in complex biological samples. |

| Photoaffinity Probe | Inclusion of a photo-activatable group for covalent cross-linking. | Identifying binding partners in a temporally controlled manner. |

Exploration of Novel Biochemical Pathways

A significant future research direction will be to use this compound and its derivatives to explore and delineate novel biochemical pathways. By identifying the molecular targets of this compound, researchers can begin to understand its effects on cellular processes. Isothiocyanates, in general, are known to modulate a variety of signaling pathways, including those involved in inflammation, oxidative stress, and cell growth. nih.govnih.govmdpi.com

The specific effects of the chiral this compound on these and other pathways remain to be elucidated. Future studies will likely involve treating cells or organisms with the compound and then using a combination of transcriptomics, proteomics, and metabolomics to analyze the global changes in gene expression, protein levels, and metabolite profiles. This systems-level approach will provide a comprehensive view of the biochemical pathways perturbed by the compound, potentially revealing new regulatory mechanisms and therapeutic targets.

| "Omics" Approach | Information Gained | Potential Discoveries |

| Transcriptomics (RNA-seq) | Changes in gene expression. | Identification of signaling pathways activated or inhibited by the compound. |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Understanding the downstream effects of target engagement. |

| Metabolomics | Fluctuations in the levels of small molecule metabolites. | Elucidation of metabolic pathways modulated by the compound. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing methyl (2R)-2-isothiocyanatopropanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via nucleophilic substitution of a chiral precursor, such as (2R)-2-aminopropanoate derivatives, with thiophosgene or its analogs under controlled pH and temperature. Chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts) may enhance stereochemical control. Purification via recrystallization or chiral chromatography ensures enantiomeric excess ≥98% .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Store in airtight containers at 2–8°C, away from moisture and amines. Spills should be neutralized with 10% sodium bicarbonate and disposed of as hazardous waste. Safety protocols align with GHS guidelines for isothiocyanates, emphasizing respiratory protection and emergency eyewash access .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the isothiocyanate group (N=C=S stretch at ~2050–2150 cm⁻¹) .

- NMR : H NMR identifies the methyl ester (δ ~3.7 ppm) and chiral center protons (δ ~4.2 ppm); C NMR resolves the carbonyl (C=O at ~170 ppm) and isothiocyanate carbon (N=C=S at ~130 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a systematic review (PICOT framework) to analyze variables like assay conditions (pH, temperature), cell lines, and dosage. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding factors (e.g., solvent polarity, purity ≥95%). Replicate key studies under standardized protocols to isolate causative variables .

Q. What strategies are recommended for optimizing the crystallization of this compound to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Employ slow evaporation from ethanol/water (1:1 v/v) at 4°C. Use SHELXL for structure refinement, leveraging high-resolution data (≤0.8 Å) to resolve chiral centers. Address twinning via PLATON/TWINABS and validate thermal parameters (ADPs) to ensure structural accuracy .

Q. How can enantioselective synthesis of this compound be achieved using chiral catalysts or auxiliaries?

- Methodological Answer :

- Chiral Pool Synthesis : Start with (2R)-2-aminopropanoic acid, protect the amine with Boc, then deprotect and react with thiophosgene.

- Asymmetric Catalysis : Use Cinchona alkaloid-derived thiourea catalysts to induce enantioselectivity during the thiocyanation step. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. What in vitro assays are suitable for evaluating the interaction of this compound with cellular enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) with purified enzymes.

- Molecular Docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Citations prioritize peer-reviewed methodologies (e.g., SHELX for crystallography, PICOT for systematic reviews).

- Advanced questions emphasize experimental design, data reconciliation, and mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.